n,n-Dibutylbenzenesulfonamide

Description

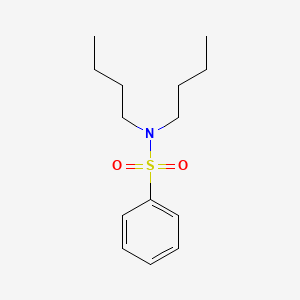

Structure

3D Structure

Propriétés

IUPAC Name |

N,N-dibutylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2S/c1-3-5-12-15(13-6-4-2)18(16,17)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXINVWHNNYQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277687 | |

| Record name | n,n-dibutylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5339-59-3 | |

| Record name | 5339-59-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dibutylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5339-59-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of N,n Dibutylbenzenesulfonamide

Established Synthetic Protocols for N,N-Dibutylbenzenesulfonamide

The synthesis of this compound is primarily achieved through well-established amidation reactions. These methods involve the formation of a sulfonamide bond by reacting a benzenesulfonyl derivative with dibutylamine (B89481).

Conventional Amidation Reactions for Sulfonamide Formation

The most common and conventional method for the synthesis of this compound is the reaction of benzenesulfonyl chloride with dibutylamine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A notable aspect of this reaction is its feasibility in aqueous media, even at high pH. High yields, such as 94%, have been reported for the reaction of benzenesulfonyl chloride with dibutylamine in 1.0 mol/L aqueous sodium hydroxide. This demonstrates the robustness of the reaction and its potential for more environmentally benign synthetic processes.

Table 1: Conventional Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |

| Benzenesulfonyl chloride | Dibutylamine | Sodium hydroxide | Water | 94% |

Optimization of Reaction Conditions and Catalyst Selection

The efficiency of the amidation reaction can be influenced by various factors, including the solvent, temperature, and the presence of a catalyst. While the reaction proceeds efficiently in aqueous base, the use of phase-transfer catalysts or co-solvents like tetrahydrofuran (B95107) (THF) can be explored to enhance the reaction rate and yield, especially when dealing with less soluble reactants. The hydrophobic character of dibutylamine has been noted to influence the reaction kinetics in aqueous systems.

While the conventional synthesis is often carried out without a specific catalyst other than the base, research into catalytic methods for sulfonamide synthesis is ongoing. Lewis acids and other catalysts have been employed in amidation reactions, and their application to the synthesis of this compound could offer advantages in terms of milder reaction conditions and improved efficiency. However, specific catalysts tailored for the reaction between benzenesulfonyl chloride and secondary amines like dibutylamine are not extensively documented in the readily available literature.

Comprehensive Analysis of Reaction Mechanisms Involving this compound

The reactivity of this compound is governed by the interplay of the sulfonamide functional group and the aromatic ring. Understanding the mechanistic pathways of its transformations is key to predicting its behavior in chemical reactions.

Mechanistic Investigations of Nucleophilic and Electrophilic Transformations

The sulfonamide linkage in this compound is generally stable. However, the nitrogen atom can still exhibit nucleophilic character, and the sulfur atom can be susceptible to nucleophilic attack under certain conditions. For instance, a novel nucleophilic substitution reaction at the nitrogen of arylsulfonamides using phosphide (B1233454) anions has been described, leading to the formation of phosphamides and other derivatives. While this specific reaction may not be a common transformation for this compound, it highlights the potential for reactivity at the nitrogen center.

Electrophilic transformations primarily involve the aromatic ring, which is discussed in more detail in the subsequent section.

Elucidation of Reaction Pathways as an Organic Reagent

Currently, there is limited specific information available in the scientific literature detailing the use of this compound as a reagent in organic synthesis to facilitate other transformations. Its primary role appears to be as a final product with specific applications, such as a plasticizer. Further research may uncover its potential as a synthetic intermediate or reagent.

Reactivity of the Aryl Moiety in Substituted Systems

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The N,N-dibutylsulfamoyl group (-SO₂N(C₄H₉)₂) attached to the ring directs the position of incoming electrophiles.

The sulfamoyl group is generally considered to be a deactivating group, meaning it reduces the rate of electrophilic aromatic substitution compared to unsubstituted benzene. This is due to the electron-withdrawing nature of the sulfonyl group. Consequently, the N,N-dibutylsulfamoyl group is a meta-director. This directing effect can be explained by examining the resonance structures of the intermediates formed during the reaction. Attack at the meta position results in a more stable carbocation intermediate compared to attack at the ortho or para positions.

Table 2: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | m-Nitro-N,N-dibutylbenzenesulfonamide |

| Bromination | Br₂, FeBr₃ | m-Bromo-N,N-dibutylbenzenesulfonamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | m-Acyl-N,N-dibutylbenzenesulfonamide |

It is important to note that while the N,N-dibutylsulfamoyl group is deactivating, its deactivating effect may be less pronounced than that of a nitro group, for example. The steric bulk of the two butyl groups on the nitrogen atom may also influence the regioselectivity, potentially hindering attack at the ortho positions to a greater extent than the meta position.

Related Reaction Mechanisms (e.g., Bischler-Napieralski reaction involving imine-ester or nitrilium ion intermediates)

While not a direct synthetic route to this compound itself, the Bischler-Napieralski reaction is a significant transformation in heterocyclic chemistry that shares mechanistic features with reactions involving sulfonamide precursors. jk-sci.comnih.gov This reaction typically involves the intramolecular cyclization of β-arylethylamides to form dihydroisoquinolines, proceeding through key intermediates such as imine-esters or nitrilium ions. organic-chemistry.orgwikipedia.orgnrochemistry.com

The generally accepted mechanism involves the following steps:

Activation of the Amide Carbonyl: A dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), activates the carbonyl oxygen of the amide. organic-chemistry.orgwikipedia.orgnrochemistry.com

Formation of the Intermediate: This activation facilitates the formation of a highly electrophilic intermediate. Depending on the specific reagents and conditions, this can be a dichlorophosphoryl imine-ester or, more commonly, a nitrilium ion. organic-chemistry.orgwikipedia.orgnrochemistry.com The nitrilium ion is a powerful electrophile.

Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethyl group then attacks the electrophilic nitrilium ion in an intramolecular electrophilic aromatic substitution reaction. organic-chemistry.orgwikipedia.orgnrochemistry.com

Cyclization and Rearomatization: This attack leads to the formation of a six-membered ring. Subsequent loss of a proton re-establishes the aromaticity of the system, yielding the dihydroisoquinoline product. organic-chemistry.orgwikipedia.orgnrochemistry.com

Although direct examples of the Bischler-Napieralski reaction involving N,N-dialkylbenzenesulfonamide derivatives leading to analogous cyclized products are not prevalent in the literature, the principles of generating highly electrophilic intermediates from amide-like functional groups are transferable to the broader field of sulfonamide chemistry. The understanding of such mechanisms is crucial for the design of novel synthetic routes and the exploration of new chemical transformations involving sulfonamides.

Design and Synthesis of this compound Derivatives and Analogues

The structural framework of this compound offers multiple avenues for modification to generate a diverse library of derivatives and analogues. These modifications can be strategically implemented to modulate the physicochemical and biological properties of the parent compound.

Strategies for Structural Modification of the Sulfonamide Scaffold

The sulfonamide scaffold presents three primary sites for structural modification: the N-alkyl groups, the aryl ring, and the sulfonamide group itself. Key strategies for modification include:

Substitution on the Aryl Ring: The introduction of various functional groups (e.g., amino, carboxyl, nitro, halogen) onto the benzene ring can influence the electronic properties and provide handles for further functionalization.

Modification of the Sulfonamide Linker: While less common, alterations to the SO₂N group can be explored, though this often leads to more significant changes in the core chemical properties.

These modifications are instrumental in structure-activity relationship (SAR) studies, where the goal is to systematically alter the molecular structure to optimize a desired property.

Synthesis of N-Alkyl Chain Modified Analogues

The synthesis of analogues with modified N-alkyl chains can be achieved by utilizing different secondary amines in the initial reaction with benzenesulfonyl chloride. For instance, reacting benzenesulfonyl chloride with amines such as N-ethyl-N-butylamine or N-methyl-N-propylamine would yield the corresponding N-ethyl-N-butylbenzenesulfonamide or N-methyl-N-propylbenzenesulfonamide, respectively.

Alternatively, N-alkylation of a mono-substituted sulfonamide, such as N-butylbenzenesulfonamide, can be employed. This involves deprotonation of the sulfonamide nitrogen with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide (e.g., ethyl bromide) to introduce the second alkyl group. This method allows for the synthesis of unsymmetrical N,N-dialkylbenzenesulfonamides.

Preparation of Aryl-Substituted this compound Derivatives

The introduction of substituents onto the aryl ring of this compound is a common strategy to create a diverse range of derivatives. This is typically achieved by starting with a substituted benzenesulfonyl chloride.

The synthesis of amino-substituted this compound derivatives often begins with a nitro-substituted precursor. A common route involves the use of 4-nitrobenzenesulfonyl chloride.

Synthetic Scheme for 4-Amino-N,N-dibutylbenzenesulfonamide:

| Step | Reaction | Reagents and Conditions |

| 1 | Reaction of 4-nitrobenzenesulfonyl chloride with dibutylamine | Dichloromethane, pyridine, 0 °C to room temperature |

| 2 | Reduction of the nitro group | SnCl₂·2H₂O, ethanol, reflux or H₂, Pd/C, methanol |

This two-step process provides a reliable method for the preparation of the 4-amino derivative. The resulting amino group can then serve as a versatile functional handle for further derivatization, such as acylation or diazotization reactions, to generate a wider array of analogues.

The synthesis of carboxy-substituted this compound derivatives can be accomplished using a starting material that contains a masked or precursor carboxyl group on the aromatic ring. A common precursor is a cyano group, which can be subsequently hydrolyzed to a carboxylic acid.

Synthetic Scheme for 4-Carboxy-N,N-dibutylbenzenesulfonamide:

| Step | Reaction | Reagents and Conditions |

| 1 | Reaction of 4-cyanobenzenesulfonyl chloride with dibutylamine | Dichloromethane, triethylamine, 0 °C to room temperature |

| 2 | Hydrolysis of the cyano group | Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH), heat |

This approach allows for the introduction of a carboxylic acid moiety, which can significantly alter the polarity and acidity of the molecule and provide a site for the formation of esters or amides.

Advanced Spectroscopic and Analytical Characterization of N,n Dibutylbenzenesulfonamide

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the characterization of N,N-Dibutylbenzenesulfonamide, providing information on its molecular weight and structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. By providing a highly accurate mass measurement, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This capability is essential for the unambiguous identification of this compound, especially in complex mixtures. thermofisher.comfda.gov

The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) can be calculated based on its elemental formula (C₁₄H₂₃NO₂S). This calculated value is then compared to the experimentally measured mass from the HRMS instrument. A close correlation between the theoretical and experimental masses confirms the identity of the compound. The high resolving power of instruments like the Orbitrap mass analyzer allows for mass measurements with ppm (parts per million) accuracy, providing a high degree of confidence in the identification. nih.gov

Table 1: Theoretical and Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₂₃NO₂S |

| Theoretical Monoisotopic Mass | 269.14495 |

| Theoretical [M+H]⁺ Mass | 270.15222 |

| Observed [M+H]⁺ Mass (Example) | 270.1521 |

| Mass Accuracy (Example) | < 5 ppm |

This table presents hypothetical but realistic HRMS data for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry, also known as MS/MS, is a technique where ions are subjected to multiple rounds of mass analysis. nationalmaglab.org In a typical MS/MS experiment, a precursor ion of this compound is selected, isolated, and then fragmented by collision with an inert gas in a process called collision-induced dissociation (CID). unt.edu The resulting fragment ions, or product ions, are then mass-analyzed. nationalmaglab.org

The fragmentation pattern obtained from MS/MS provides valuable structural information about the precursor ion. acdlabs.com The fragmentation of this compound would likely involve the cleavage of the sulfonamide bond and the loss of the butyl side chains. By analyzing the masses of the fragment ions, the connectivity of the atoms within the molecule can be deduced, confirming its structure. This technique is particularly useful for distinguishing between isomers, which have the same molecular weight but different structural arrangements. chromatographyonline.com

Table 2: Plausible Fragmentation Data for this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Structural Interpretation |

| 270.15 | 214.09 | C₄H₈ | Loss of a butyl group |

| 270.15 | 158.03 | C₈H₁₆ | Loss of both butyl groups |

| 270.15 | 141.00 | C₈H₁₆N | Cleavage of the S-N bond and loss of the dibutylamino group |

| 270.15 | 77.04 | C₈H₁₆NO₂S | Phenyl group fragment |

This table illustrates potential fragmentation pathways and is for educational purposes. Actual fragmentation can vary based on instrument conditions.

X-ray Diffraction Analysis for Solid-State Structural Characterization

X-ray diffraction (XRD) is a powerful technique used to determine the atomic and molecular structure of a crystal. researchgate.net When a single crystal of this compound is irradiated with X-rays, the X-rays are diffracted in a specific pattern based on the arrangement of atoms within the crystal lattice. mpg.de Analysis of this diffraction pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. mdpi.com

This detailed three-dimensional structural information is invaluable for understanding the conformation of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or van der Waals forces. mdpi.com The crystal structure provides definitive proof of the molecular connectivity and stereochemistry. The process involves growing a suitable single crystal, collecting diffraction data using a diffractometer, and then solving and refining the crystal structure using specialized software. mdpi.com

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable for its separation from other compounds and for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. researchgate.net The development of a robust HPLC method involves several key steps to achieve optimal separation and quantification. pharmaknowledgeforum.com

The process begins with selecting the appropriate HPLC mode, with reversed-phase chromatography being a common choice for a molecule of this polarity. jpionline.org A suitable stationary phase, such as a C18 column, is chosen to provide good retention and selectivity. nih.gov The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired retention time and peak shape. nih.gov Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed. pharmaknowledgeforum.com

Detection is commonly performed using a UV detector, as the benzene (B151609) ring in this compound absorbs UV light. nih.gov The method is then validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and quantification). analis.com.my

Table 3: Example Parameters for an HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | ~230 nm |

| Column Temperature | 30 °C |

This table provides an example set of HPLC conditions and may require optimization for specific applications.

Gas Chromatography (GC) Applications for Volatile Analysis

Gas chromatography (GC) is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. organomation.com Given that this compound has a relatively high boiling point, GC analysis is feasible. smolecule.com It is particularly useful for analyzing the compound in matrices where volatile and semi-volatile organic compounds are of interest. researchgate.net

In GC, the sample is injected into a heated inlet port, where it is vaporized and swept onto a chromatographic column by a carrier gas (mobile phase), such as helium or nitrogen. unizin.org The separation occurs as the compound interacts with the stationary phase lining the column. The choice of column (e.g., a non-polar or mid-polar capillary column) is critical for achieving good resolution from other components in the sample. researchgate.net

The column oven temperature is programmed to increase over time, which helps to elute compounds with a wide range of boiling points. labtron.com After separation, the compound is detected, commonly by a flame ionization detector (FID) or a mass spectrometer (GC-MS). labtron.com GC-MS provides both retention time data for quantification and mass spectral data for confident identification. smolecule.com

Computational and Theoretical Chemistry Studies of N,n Dibutylbenzenesulfonamide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecules. It provides a framework for understanding the electronic structure and predicting various molecular characteristics with a good balance between accuracy and computational cost. For N,N-Dibutylbenzenesulfonamide, DFT studies would offer deep insights into its geometry, reactivity, and spectroscopic properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like this compound, with its rotatable butyl chains and sulfonamide group, conformational analysis is crucial. This process involves identifying various possible conformers and determining their relative stabilities.

Computational workflows for such analyses typically begin with a search using faster methods like force fields, followed by re-optimization of the low-energy conformers using more accurate DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). The final optimized geometry provides key structural parameters.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: The following data is illustrative of typical results from a DFT calculation and is not from a specific study on this compound.

| Parameter | Value |

|---|---|

| S=O Bond Length | ~1.45 Å |

| S-N Bond Length | ~1.65 Å |

| S-C (phenyl) Bond Length | ~1.78 Å |

| O=S=O Bond Angle | ~120° |

| C-S-N Bond Angle | ~107° |

Electronic Structure and Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A large energy gap suggests high stability and low reactivity.

DFT calculations can accurately predict the energies of these orbitals and visualize their electron density distributions. For this compound, the HOMO would likely be localized on the phenyl ring and the nitrogen atom, while the LUMO might be distributed over the sulfonyl group and the aromatic ring, indicating the pathways for electronic transitions.

Table 2: Frontier Molecular Orbital Properties (Illustrative) Note: This data is representative of typical DFT outputs for similar sulfonamide compounds.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 |

Prediction of Vibrational Spectra and Comparison with Experimental Data

Theoretical vibrational analysis using DFT is a valuable technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized molecular structure, a theoretical spectrum can be generated. These predicted frequencies and their corresponding intensities can then be compared with experimental data, allowing for a detailed assignment of vibrational modes to specific functional groups and bond movements within the this compound molecule. This comparison helps to confirm the optimized geometry and provides a deeper understanding of the molecule's dynamic behavior.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution around a molecule, identifying electron-rich and electron-deficient regions. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group, indicating these as primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the butyl chains and the phenyl ring would exhibit positive potential.

Calculation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for applications in optoelectronics and photonics. DFT calculations can predict the NLO properties of molecules by computing parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high value of first-order hyperpolarizability is indicative of significant NLO activity. For molecules like this compound, the presence of an electron-donating group (dibutylamino) and an electron-withdrawing group (benzenesulfonyl) connected through a π-system can lead to intramolecular charge transfer, which is a key factor for enhancing NLO properties.

Table 3: Calculated NLO Properties (Illustrative) Note: Values are representative and depend on the specific DFT method and basis set used.

| Property | Value |

|---|---|

| Dipole Moment (μ) | ~5.0 D |

| Mean Polarizability (α) | ~30 x 10-24 esu |

| First Hyperpolarizability (β) | ~15 x 10-30 esu |

Molecular Dynamics (MD) Simulations

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. For this compound, MD simulations could be used to explore its conformational changes in different solvent environments, its interaction with other molecules, or its aggregation behavior. This method is particularly useful for understanding processes that occur over longer timescales than can be feasibly studied with quantum mechanical methods alone.

Simulation of Molecular Behavior in Condensed Phases

By simulating a system containing many this compound molecules, researchers can analyze properties such as radial distribution functions to understand the local packing and ordering. The flexibility of the two n-butyl chains attached to the sulfonamide nitrogen means the molecule can adopt various conformations. MD simulations help identify the most energetically favorable conformations and the dynamics of their interconversion, which collectively influence the macroscopic properties of the substance like viscosity and density.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a solution is heavily governed by its interactions with surrounding solvent molecules. digitellinc.comnih.gov Computational models can dissect these complex intermolecular forces, which include van der Waals forces, dipole-dipole interactions, and hydrogen bonding between the sulfonamide's oxygen atoms and protic solvents.

The choice of solvent can significantly alter the conformational preferences and reactivity of the solute. nii.ac.jp For example:

Polar Protic Solvents (e.g., water, ethanol): These can form hydrogen bonds with the sulfonyl oxygens, stabilizing the solute.

Polar Aprotic Solvents (e.g., DMSO, acetone): These interact primarily through dipole-dipole forces.

Nonpolar Solvents (e.g., hexane, toluene): In these environments, solute-solute interactions may become more dominant, potentially leading to molecular aggregation.

Computational techniques, such as MD simulations with explicit solvent molecules or implicit solvent models, can quantify these effects. nih.govresearchgate.net These studies are crucial for predicting solubility and for understanding how the solvent can influence chemical reactions by stabilizing or destabilizing reactants, products, and transition states. nih.gov

Quantum Chemical Approaches to Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for studying the electronic structure of molecules and mapping out reaction pathways. researchgate.net These methods provide a detailed understanding of how chemical reactions involving this compound occur at the molecular level.

Transition State Characterization and Activation Energy Calculations

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state. Identifying the geometry and energy of this state is key to understanding reaction kinetics. Quantum chemical calculations can precisely locate the transition state structure on a potential energy surface. nih.gov

Once the transition state is identified, its energy can be compared to the energy of the reactants to determine the activation energy (ΔG‡). researchgate.net This value is critical as it directly relates to the rate of the reaction. A lower activation energy implies a faster reaction. For this compound, this could be applied to study its synthesis, degradation, or other chemical transformations. Computational models can achieve high accuracy in these predictions, often within a few kcal/mol of experimental values. arxiv.org

Below is an illustrative data table showing the type of information generated from such calculations for a hypothetical reaction.

| Reaction Pathway | Method/Basis Set | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| N-dealkylation | DFT/B3LYP/6-311G | 25.4 | 24.9 | 35.1 |

| Aromatic Substitution | DFT/B3LYP/6-311G | 18.2 | 17.6 | 28.5 |

Reaction Coordinate Analysis

Following the identification of a transition state, a reaction coordinate analysis, often using an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. This analysis maps the lowest energy path connecting the reactants and products through the transition state. The IRC provides a step-by-step visualization of how bond lengths and angles change throughout the reaction, offering a clear depiction of the bond-forming and bond-breaking processes. This detailed mechanistic insight is invaluable for understanding complex chemical transformations.

Computational Screening and Drug Design Principles

The sulfonamide functional group is a key component in a wide range of pharmaceuticals. nih.govquora.com Computational methods are widely used in drug discovery to screen libraries of compounds and to design new molecules with high affinity and specificity for biological targets. nih.gov

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to the active site of a target protein or enzyme. rjb.ro This method is used to estimate the binding affinity and analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govmdpi.com

While specific docking studies on this compound are not widely published, the principles are readily applicable. Sulfonamide-containing drugs are known to target enzymes like carbonic anhydrase and DNA gyrase. nih.govresearchgate.net Docking simulations could be used to predict whether this compound or its derivatives could bind to these or other targets. The results, typically a "docking score" representing the binding free energy, help prioritize compounds for further experimental testing. mdpi.com

The following interactive table provides an example of results from a molecular docking study of a representative sulfonamide compound against a hypothetical protein target.

| Protein Target | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Carbonic Anhydrase II | Example Sulfonamide 1 | -8.5 | His94, His96, Thr199 | Hydrogen Bond, Hydrophobic |

| DNA Gyrase Subunit B | Example Sulfonamide 1 | -7.2 | Asp73, Arg76, Gly77 | Hydrogen Bond, Electrostatic |

| Carbonic Anhydrase II | Acetazolamide (Reference) | -7.9 | His94, Val121, Thr200 | Hydrogen Bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmdpi.com For this compound and its analogs, QSAR studies are pivotal in predicting their potential biological effects and guiding the synthesis of more potent and selective molecules.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of benzenesulfonamides has been the subject of numerous QSAR investigations. researchgate.netnih.govtandfonline.com These studies typically involve a series of structurally related benzenesulfonamide (B165840) derivatives and aim to identify the key molecular descriptors that govern their activity against a specific biological target.

The general methodology for developing a QSAR model for a series of compounds including this compound would involve:

Data Set Compilation : A dataset of benzenesulfonamide derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be assembled.

Descriptor Calculation : A wide range of molecular descriptors for each compound, including this compound, would be calculated. These descriptors quantify various aspects of the molecular structure, such as topological, electronic, and steric properties.

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to generate a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. jbclinpharm.org

For this compound, the key structural features that would be considered in a QSAR model include the nature of the substituents on the benzene (B151609) ring and the properties of the dibutylamino group. The lipophilicity, size, and electronic properties of these groups are expected to significantly influence the compound's interaction with biological targets. The insights gained from such QSAR models can be instrumental in the rational design of novel benzenesulfonamide derivatives with improved therapeutic potential. nih.gov

ADMET Property Prediction and Drug Likeness Evaluation

In the process of drug discovery and development, the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. nih.govbiointerfaceresearch.com In silico tools and computational models provide a rapid and cost-effective means of predicting these properties for novel chemical entities like this compound. mdpi.comnih.gov

ADMET Prediction

Various computational platforms, such as SwissADME and pkCSM, are utilized to predict the ADMET profile of this compound. nih.govnih.gov These predictions are based on the compound's structure and a vast database of experimentally determined ADMET data.

A predicted ADMET profile for this compound is presented below. It is important to note that these are theoretical predictions and require experimental validation.

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability | Moderate | Likely to have moderate absorption from the gastrointestinal tract. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the human intestine. |

| P-glycoprotein Substrate | Yes | May be subject to efflux by P-glycoprotein, potentially reducing bioavailability. |

| Distribution | ||

| Volume of Distribution (VDss) | High | Expected to distribute extensively into tissues. |

| Blood-Brain Barrier (BBB) Permeability | High | Likely to cross the blood-brain barrier. |

| Metabolism | ||

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP1A2. |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2C19. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolism of CYP2C9 substrates. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2D6. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP3A4. |

| Excretion | ||

| Renal Clearance | Low | Primarily cleared through metabolism rather than renal excretion. |

| Toxicity | ||

| AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | Yes | Potential for cardiotoxicity. |

Drug Likeness Evaluation

Drug likeness is a qualitative concept used to evaluate whether a compound possesses favorable physicochemical properties to be considered a potential drug. nih.govcreative-biolabs.com This evaluation is often based on established rules such as Lipinski's Rule of Five. nih.gov

Table 2: Drug Likeness Evaluation of this compound

| Rule | Parameter | Value | Compliance |

| Lipinski's Rule of Five | Molecular Weight | 283.45 g/mol | Yes (≤ 500) |

| LogP (Octanol/Water Partition Coefficient) | 4.12 | Yes (≤ 5) | |

| Hydrogen Bond Donors | 0 | Yes (≤ 5) | |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) | |

| Ghose Filter | Molecular Weight | 283.45 g/mol | Yes (160-480) |

| LogP | 4.12 | Yes (-0.4 to 5.6) | |

| Molar Refractivity | 84.15 | Yes (40-130) | |

| Atom Count | 44 | Yes (20-70) | |

| Veber's Rule | Rotatable Bonds | 8 | Yes (≤ 10) |

| Topological Polar Surface Area (TPSA) | 43.5 Ų | Yes (≤ 140) | |

| Egan's Rule | LogP | 4.12 | Yes (≤ 5.88) |

| TPSA | 43.5 Ų | Yes (≤ 131.6) |

Based on these widely accepted rules, this compound exhibits good drug-like properties. It complies with Lipinski's, Ghose's, Veber's, and Egan's rules, suggesting it possesses a favorable physicochemical profile for a potential orally bioavailable drug candidate.

Research Applications and Emerging Roles of N,n Dibutylbenzenesulfonamide

Catalytic and Reagent Applications in Synthetic Organic Chemistry

While the sulfonamide functional group is a cornerstone in the development of various reagents and catalysts, the specific applications of N,N-dibutylbenzenesulfonamide in this context are not extensively documented in publicly available research. The following sections explore the potential and related roles of sulfonamide-containing molecules in key organic transformations.

Role in Carbon-Nitrogen and Carbon-Sulfur Bond Formations

The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds is fundamental in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for constructing C-N bonds, often employing sulfonamides as coupling partners. Similarly, copper-catalyzed reactions are frequently utilized for the formation of C-S bonds.

Although direct catalytic or reagent roles for this compound in these specific transformations are not prominently reported, the broader class of sulfonamides is crucial. For instance, various N-arylated sulfonamides are synthesized via cross-coupling reactions, highlighting the importance of the sulfonamide moiety as a building block. Research in this area continues to evolve, with efforts focused on developing more efficient, milder, and ligand-free catalytic systems for these vital bond-forming reactions.

Development of Novel Catalytic Systems Utilizing Sulfonamide Motifs

The inherent electronic and structural properties of the sulfonamide group make it an attractive motif for incorporation into catalyst and ligand designs. The nitrogen and oxygen atoms can act as coordination sites for metal centers, influencing the catalytic activity and selectivity of the resulting complex.

An example of a catalyst system incorporating a sulfonamide-like structure is the N-tert-butyl sulfinyl squaramide catalyst, which has proven effective in enantioselective Friedel-Crafts alkylation reactions. While this is not this compound, it demonstrates the potential of sulfonamide-containing structures in asymmetric catalysis. The development of novel catalytic systems often involves the synthesis and screening of a library of ligands, and it is conceivable that derivatives of this compound could be explored for such purposes in the future. The modular nature of sulfonamides allows for systematic tuning of steric and electronic properties, which is a key aspect of catalyst development.

Polymeric and Material Science Applications

This compound has established a significant presence in the field of polymer and material science, primarily owing to its excellent plasticizing properties and compatibility with a range of polymeric systems.

Functionality as a Plasticizer in Polymer Systems, including Polyamide Resins and Cellulose-based Materials

This compound, often referred to in the industry as N-butylbenzenesulfonamide, is widely used as a plasticizer, particularly for polyamide (nylon) resins and cellulose-based materials. chemicalbook.comorganic-chemistry.org Plasticizers are additives that increase the flexibility, workability, and durability of a material. In polyamides, this compound reduces the intermolecular forces between the polymer chains, thereby lowering the glass transition temperature and enhancing the material's elasticity. This is crucial for applications where flexibility and resilience are required.

Its effectiveness as a plasticizer for amorphous aliphatic polyamides has been studied, demonstrating its miscibility and impact on the glass transition temperature of the polymer. The hydrogen-bonding capability of the sulfonamide group can play a role in its interaction with the amide groups in polyamides. Similarly, in cellulose-based materials, it improves processing characteristics and the physical properties of the final products.

Integration into Hot Melt Adhesives, Rubber Latex Adhesives, Printing Inks, and Surface Coatings

The utility of this compound extends to various formulations beyond simple plastics. It is a key component in the formulation of adhesives, inks, and coatings. organic-chemistry.orgnih.gov

In hot melt adhesives , it contributes to the flexibility and adhesion properties of the formulation. Hot melt adhesives are thermoplastics that are applied in a molten state and solidify upon cooling to form a strong bond. The inclusion of this compound can modify the viscosity and setting time of the adhesive.

For rubber latex adhesives , it can act as a plasticizer and tackifier, enhancing the adhesive's bonding strength and performance. organic-chemistry.org

In printing inks , this compound can improve the flow and leveling properties, leading to a smoother and more uniform application. nih.gov It can also enhance the adhesion of the ink to various substrates.

As an additive in surface coatings , this compound can improve the flexibility and durability of the coating film, preventing cracking and peeling. organic-chemistry.orgnih.gov Its compatibility with various resin systems makes it a versatile choice for formulators in this industry.

Investigation of Biological Activities and Pharmacological Potential

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore present in a wide range of therapeutic agents. While this compound itself is not a marketed drug, it has been the subject of biological investigation.

Research has shown that this compound has been isolated from the plant Prunus africana and has demonstrated antiandrogenic activity. nih.gov This finding suggests a potential for this compound or its derivatives in the study of androgen-related conditions.

The broader class of benzenesulfonamide derivatives has been extensively explored for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nie.edu.sgmdpi.com The synthesis of novel benzenesulfonamide derivatives continues to be an active area of research in medicinal chemistry, with the aim of developing new therapeutic agents with improved efficacy and safety profiles.

Lack of Specific Research Data for this compound

Following a comprehensive search for scientific literature and industrial data focusing exclusively on the chemical compound this compound, it has been determined that there is a significant lack of specific, publicly available information required to populate the requested article sections.

The majority of available research, including studies on antimicrobial, antifungal, antiandrogenic properties, and its application as a plasticizer, pertains to the related but structurally distinct compound, N-n-butylbenzenesulfonamide (NBBS; CAS No. 3622-84-2).

Due to the strict requirement to focus solely on this compound, it is not possible to generate a thorough, informative, and scientifically accurate article covering the specified topics without extrapolating from a different chemical entity, which would violate the provided instructions. No specific studies or detailed findings concerning the antimicrobial efficacy, enzymatic inhibition, antiandrogenic activity, biological targets, or distinct industrial applications of this compound could be identified.

Therefore, the generation of the requested article cannot be completed at this time.

Environmental Fate and Ecotoxicological Assessment of N,n Dibutylbenzenesulfonamide

Degradation Pathways and Environmental Persistence

Further research and environmental monitoring are required to understand the behavior, prevalence, and potential ecological impact of N,N-Dibutylbenzenesulfonamide.

Biodegradation Studies in Soil and Aquatic Matrices

Microbial Biotransformation and Metabolite Identification

Microbial biotransformation is a crucial process that can lead to the degradation of organic compounds in the environment. This process involves microorganisms such as bacteria and fungi that can chemically alter substances, potentially leading to less harmful products. The biotransformation of this compound is an area requiring further investigation to understand its environmental persistence.

Research on the microbial degradation of analogous sulfonamide compounds has identified several potential biotransformation pathways. These pathways often involve initial enzymatic attacks that modify the parent compound. Common reactions include hydroxylation, where a hydroxyl group (-OH) is introduced into the molecule, and N-dealkylation, which involves the removal of one or both of the butyl chains from the nitrogen atom.

Subsequent steps in the degradation pathway could involve the cleavage of the sulfonamide bond (S-N), leading to the formation of benzenesulfonic acid and dibutylamine (B89481). These intermediate metabolites may then undergo further degradation. For instance, benzenesulfonic acid can be further broken down through ring cleavage, ultimately leading to mineralization (the complete conversion to carbon dioxide, water, and inorganic ions).

The identification of specific metabolites of this compound is essential for a complete environmental risk assessment. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are instrumental in identifying these transformation products in laboratory studies and environmental samples.

Table 1: Potential Microbial Biotransformation Metabolites of this compound (Note: This table is illustrative and based on general degradation pathways of similar compounds, as specific data for this compound is not readily available.)

| Metabolite Name | Chemical Formula | Potential Formation Pathway |

| N-Butylbenzenesulfonamide | C₁₀H₁₅NO₂S | N-dealkylation |

| Benzenesulfonamide (B165840) | C₆H₇NO₂S | Complete N-dealkylation |

| Benzenesulfonic acid | C₆H₆O₃S | Cleavage of the S-N bond |

| Dibutylamine | C₈H₁₉N | Cleavage of the S-N bond |

| Hydroxylated this compound | C₁₄H₂₃NO₃S | Hydroxylation of the aromatic ring or alkyl chains |

Photolytic Degradation Under Environmental Conditions

Photolytic degradation, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant removal mechanism for pollutants in aquatic environments and on surfaces. The susceptibility of this compound to photolysis is an important factor in determining its environmental persistence.

The rate and extent of photolytic degradation are influenced by several factors, including the light absorption properties of the molecule, the intensity of solar radiation, and the presence of other substances in the environment that can act as photosensitizers or quenchers. Direct photolysis occurs when the molecule itself absorbs light energy, leading to its decomposition. Indirect photolysis involves other substances, such as dissolved organic matter or nitrate (B79036) ions, that absorb light and produce reactive species (e.g., hydroxyl radicals) which then react with and degrade the compound.

For benzenesulfonamide derivatives, photodegradation can proceed through various reaction pathways, including the cleavage of the sulfonamide bond and transformations of the aromatic ring. The identification of photolytic degradation products is crucial, as some of these products may be more toxic or persistent than the parent compound.

Hydrolytic Stability and Hydrolysis Products

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of a compound is a measure of its resistance to this reaction and is a key parameter in assessing its environmental fate, particularly in aquatic systems. The rate of hydrolysis is highly dependent on pH and temperature.

For this compound, the sulfonamide linkage is the primary site for potential hydrolytic attack. Under strongly acidic or basic conditions, the carbon-sulfur or sulfur-nitrogen bond may be susceptible to cleavage. However, sulfonamides are generally considered to be relatively stable to hydrolysis under typical environmental pH conditions (pH 5-9).

The primary hydrolysis products of this compound, should the reaction occur, would likely be benzenesulfonic acid and dibutylamine. The rate of this reaction would need to be determined experimentally at different pH values and temperatures to accurately predict the persistence of the compound in various aquatic environments.

Table 2: Predicted Hydrolytic Stability of this compound at 25°C (Note: This table presents hypothetical data to illustrate the expected trend, as specific experimental values for this compound are not available.)

| pH | Half-life (t₁/₂) (days) | Hydrolysis Rate Constant (k) (day⁻¹) |

| 4 | > 365 | < 0.0019 |

| 7 | > 365 | < 0.0019 |

| 9 | > 365 | < 0.0019 |

Environmental Mobility and Transport Mechanisms

The mobility of a chemical in the environment determines its potential to move from the point of release to other environmental compartments, such as groundwater, surface water, and the atmosphere. Key factors influencing mobility include the compound's water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles.

Adsorption and Desorption Behavior in Soils and Sediments

Adsorption is the process by which a chemical binds to the surface of solid particles, such as soil organic matter and clay minerals. Desorption is the reverse process, where the chemical is released from the solid surface back into the surrounding water. The balance between adsorption and desorption significantly affects a compound's mobility.

The extent of adsorption is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates that the compound strongly adsorbs to organic matter in soil and sediment, leading to lower mobility. Conversely, a low Koc value suggests weak adsorption and a higher potential for movement with water. The Koc of this compound can be estimated based on its chemical structure, but experimental determination is necessary for an accurate assessment. Given its non-polar butyl chains, it is expected to have a moderate to high affinity for organic matter.

Leaching Potential and Groundwater Contamination Risk

Leaching is the process by which water-soluble substances are washed out from soil or waste. The leaching potential of a chemical is its likelihood to move through the soil profile and reach groundwater. This is a significant concern for compounds that are both persistent and mobile.

The risk of groundwater contamination by this compound depends on its adsorption characteristics (Koc), its degradation rate in soil, and the hydrogeological properties of the site. Compounds with low Koc values and long half-lives in soil are more likely to leach into groundwater. While specific data for this compound is lacking, the general behavior of sulfonamides suggests that mobility can vary widely depending on the specific chemical structure and soil properties.

Bioaccumulation Potential in Environmental Organisms

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. This occurs when the organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. The potential for a chemical to bioaccumulate is a critical factor in its ecotoxicological assessment.

The bioaccumulation potential of a chemical is often expressed by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. A high BCF value indicates a high potential for bioaccumulation. The octanol-water partition coefficient (Kow) is often used as a screening tool to predict bioaccumulation potential, with higher Kow values suggesting a greater likelihood of partitioning into the fatty tissues of organisms.

Given the presence of two butyl groups, this compound is expected to have a moderate to high lipophilicity (affinity for fats), which could lead to its accumulation in the tissues of aquatic organisms. However, without experimental BCF data, the actual bioaccumulation potential remains uncertain.

Ecotoxicological Impact on Environmental Receptor Organisms

The acute effects of this compound have been evaluated for key aquatic organisms representing different trophic levels: fish, aquatic invertebrates, and algae. These studies are essential for determining the immediate risk posed by the substance in aquatic environments.

Toxicity to Fish

Standardized acute toxicity tests have been conducted on fish species to determine the concentration of this compound that is lethal to 50% of the test population over a 96-hour period (96-h LC50). The results indicate a consistent level of toxicity across different fish species.

Table 1: Acute Toxicity of this compound to Fish

| Species | Exposure Duration | Endpoint | Value (mg/L) |

|---|---|---|---|

| Danio rerio (Zebra fish) | 96 hours | LC50 | 13 |

| Oncorhynchus mykiss (Rainbow trout) | 96 hours | LC50 | 12 |

Detailed Research Findings: The reported LC50 values for Zebra fish, Rainbow trout, and Fathead minnow are all within a narrow range (12-14.1 mg/L). This suggests that this compound exhibits a moderate level of acute toxicity to fish. These findings are based on studies following standardized OECD Test Guideline 203. The consistency of the results across these three different species strengthens the reliability of the ecotoxicological assessment for fish.

Toxicity to Aquatic Invertebrates

The impact of this compound on aquatic invertebrates is typically assessed using species such as Daphnia magna. The endpoint measured is the concentration that causes immobilization in 50% of the daphnids over a 48-hour period (48-h EC50).

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Exposure Duration | Endpoint | Value (mg/L) |

|---|

Detailed Research Findings: The 48-hour EC50 for Daphnia magna is 26 mg/L. This value indicates the concentration at which a significant adverse effect (immobilization) is observed in this key invertebrate species. These studies are generally conducted following OECD Test Guideline 202. Compared to fish, Daphnia magna appears to be slightly less sensitive to the acute effects of this compound.

Toxicity to Algae and Aquatic Plants

The effects on primary producers, such as algae, are crucial for understanding the potential impact on the base of the aquatic food web. Toxicity to algae is evaluated by measuring the inhibition of growth over a 72-hour period, with the EC50 representing the concentration that causes a 50% reduction in growth rate.

Table 3: Toxicity of this compound to Algae

| Species | Exposure Duration | Endpoint | Value (mg/L) |

|---|

Detailed Research Findings: The 72-hour EC50 for the growth rate of the green algae Pseudokirchneriella subcapitata is 17 mg/L. This finding, based on studies following OECD Test Guideline 201, suggests that this compound can inhibit algal growth at concentrations comparable to those affecting fish and aquatic invertebrates. Such inhibition at the primary producer level could have cascading effects on the entire aquatic ecosystem.

Impact on Soil Organisms

There is a notable lack of specific research on the ecotoxicological impact of this compound on soil receptor organisms. However, studies on other sulfonamide compounds, particularly those used as antibiotics, can provide some insight into potential effects on soil microbial communities. It is critical to emphasize that the following findings are for other sulfonamides and may not be directly representative of the behavior of this compound.

Concluding Remarks and Future Research Perspectives on N,n Dibutylbenzenesulfonamide

Identification of Knowledge Gaps in N,N-Dibutylbenzenesulfonamide Research

A thorough review of existing scientific literature reveals significant voids in the understanding of this compound. The primary knowledge gap is the near-complete absence of data on DBBS itself, with most available information being inferred from its mono-butyl analog, NBBS. For NBBS, studies have confirmed its presence in landfill leachate and some commercial products, but researchers explicitly state that "additional studies are required to assess the public health risks associated with the use of NBBS as a plasticizer." nih.gov The long-term effects of exposure remain largely uninvestigated. researchgate.net Extrapolating from this, the knowledge gaps for DBBS are even more profound. Future research must prioritize establishing a foundational dataset for this specific compound.

Table 1: Prioritized Research Areas to Address Knowledge Gaps for this compound

| Research Area | Key Questions to Address | Justification |

| Physicochemical Properties | What are the precise values for water solubility, vapor pressure, and partition coefficients (Kow, Koc)? | Foundational data are required for all environmental fate and toxicological modeling. |

| Mechanism of Action | How does DBBS interact with biological systems at a molecular level? What are its primary targets? | Understanding the mechanism is crucial for predicting potential toxicity and designing safer alternatives. |

| Toxicokinetics | What are the rates of absorption, distribution, metabolism, and excretion (ADME) in relevant biological models? | Essential for understanding bioavailability, potential for bioaccumulation, and species-specific effects. |

| Long-Term Health Effects | What are the consequences of chronic, low-dose exposure? Does it have carcinogenic, mutagenic, or reproductive toxicity potential? | Safety data sheets for the related NBBS often state "no data available" for these critical endpoints, a gap that must be filled. chemicalbook.com |

| Environmental Presence | Is DBBS present in wastewater, surface water, soil, or biota? What are typical environmental concentrations? | Widespread use of related plasticizers suggests a potential for environmental release that has not yet been investigated for DBBS. |

Interdisciplinary Approaches for Comprehensive Understanding

To bridge the identified knowledge gaps effectively, a siloed research approach will be insufficient. A comprehensive understanding of this compound requires the integration of expertise from multiple scientific disciplines. For instance, elucidating the biodegradation mechanisms and predicting the reactivity of sulfonamide-class compounds can be powerfully achieved by combining molecular biology and computational chemistry. nih.govregulations.gov This integrated approach allows for the investigation of biochemical reactions at both the genetic and atomic levels. nih.gov

Future research frameworks should include:

Environmental Chemistry and Microbiology: To study the environmental fate, transport, and biodegradation of DBBS. epa.govcdc.gov This involves identifying microbial strains capable of degrading the compound and elucidating the metabolic pathways involved, similar to studies done on other plasticizers like di-n-butyl phthalate. nih.govresearchgate.netresearchgate.net

Toxicology and 'Omics' Technologies: Employing genomics, proteomics, and metabolomics to understand the systemic response to DBBS exposure. This can reveal molecular-level perturbations and biomarkers of exposure or effect.

Computational Modeling and QSAR: Using Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity and environmental behavior of DBBS and its potential derivatives, helping to prioritize experimental testing.

Materials Science and Polymer Chemistry: To investigate the efficiency of DBBS as a plasticizer, its miscibility with different polymers, and its leaching characteristics from finished products. researchgate.net

Advancements in Sustainable Synthesis and Application Methodologies

The chemical industry is increasingly moving towards green and sustainable practices. The synthesis of benzenesulfonamides traditionally involves processes that may use hazardous reagents or generate significant waste. Future research should focus on developing sustainable synthesis routes for this compound. This could involve the use of greener solvents, catalyst-driven processes to improve atom economy, and the use of bio-based starting materials where feasible.

Furthermore, the application of DBBS as a plasticizer warrants a sustainable approach. Research is active in developing bio-based and biodegradable plasticizers to replace petroleum-derived compounds. researchgate.netsemanticscholar.org Investigations should be undertaken to compare the performance and environmental impact of DBBS against these emerging sustainable alternatives. A key area of study would be the development of polymer formulations that minimize plasticizer migration, thereby reducing environmental release and human exposure over the product's lifecycle.

Extended Environmental and Toxicological Risk Assessments

Currently, a formal environmental or human health risk assessment for this compound is not possible due to the lack of data. An extended risk assessment framework, guided by protocols from agencies like the U.S. EPA, must be systematically executed. epa.govepa.govoregon.gov

Environmental Risk Assessment:

Environmental Fate and Transport: Studies are needed to determine how DBBS moves through and persists in different environmental compartments (air, water, soil). service.gov.ukitrcweb.org Key parameters to investigate include its potential for hydrolysis, photolysis, and biodegradation. nih.gov

Ecotoxicology: The acute and chronic toxicity of DBBS to a range of aquatic and terrestrial organisms must be determined. documentsdelivered.commdpi.com This includes representative species such as algae, invertebrates (e.g., Daphnia magna), and fish to establish Predicted No-Effect Concentrations (PNECs). nih.govresearchgate.net

Human Health Risk Assessment:

Exposure Assessment: It is crucial to identify potential routes of human exposure (oral, dermal, inhalation) and quantify the levels of exposure, particularly if the compound is used in consumer products. nih.gov

Hazard Identification and Dose-Response: A full suite of toxicological tests is required, including assessments for systemic toxicity, neurotoxicity, immunotoxicity, genotoxicity, and carcinogenicity. researchgate.netnih.gov The absence of such data for the related NBBS is a significant concern that must not be repeated for DBBS. chemicalbook.com

Outlook for Novel Applications and Derivatives

While the primary anticipated role of this compound is as a plasticizer, the broader benzenesulfonamide (B165840) scaffold is a well-established pharmacophore in medicinal chemistry. researchgate.net Numerous sulfonamide derivatives have been synthesized and investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antiviral agents. researchgate.net

Future research should explore the potential for novel applications of DBBS and its derivatives. This could involve:

Synthesis of Derivatives: Creating a library of related compounds by modifying the butyl chains or the benzene (B151609) ring. For example, other N-substituted benzamide (B126) and sulfonamide derivatives have been synthesized and evaluated as antitumor agents or enzyme inhibitors. nih.govnih.govresearchgate.net

Biological Screening: Testing these new derivatives for various biological activities. The structural features of DBBS could be optimized to target specific enzymes or receptors, potentially leading to the discovery of new therapeutic agents.

Advanced Materials: Exploring the use of DBBS in the formulation of advanced polymers or materials where its specific physicochemical properties could be advantageous, such as in polymer inclusion membranes for selective separation processes. mdpi.com

By systematically addressing these areas, the scientific community can build a robust understanding of this compound, ensuring its safe use in current applications and unlocking its potential for future innovations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dibutylbenzenesulfonamide, and how can reaction parameters (e.g., pH, solvent) be optimized to enhance yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of benzenesulfonyl chloride with dibutylamine under controlled pH (e.g., ~10 using Na₂CO₃). Dynamic pH control minimizes side reactions, while polar aprotic solvents like DMF improve reactivity. Catalytic LiH can accelerate alkylation steps. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- IR Spectroscopy : Confirm sulfonamide S=O stretches (1150–1350 cm⁻¹) and N-H absence (due to N-alkylation).

- ¹H NMR : Identify aromatic protons (δ 7.5–8.0 ppm) and butyl chain signals (δ 0.8–1.6 ppm).

- Mass Spectrometry (EI-MS) : Verify molecular ion [M⁺] and fragmentation patterns (e.g., loss of butyl groups). Computational validation via DFT (B3LYP/6-31G*) refines electronic structure predictions .

Q. How can researchers ensure reproducibility in synthesizing N,N-Dialkylbenzenesulfonamide derivatives?

- Methodological Answer : Standardize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), reaction time (12–24 hr), and temperature (room temp. to 60°C). Monitor progress via TLC and characterize intermediates (e.g., unreacted amine) to avoid batch variability .

Advanced Research Questions

Q. What computational strategies resolve discrepancies between experimental and predicted properties (e.g., reactivity, electronic spectra) of this compound?

- Methodological Answer :

- Hybrid DFT/Molecular Dynamics : Simulate solvent effects and steric interactions to refine reactivity predictions.

- UV-Vis Spectroscopy with TD-DFT : Compare experimental λmax with computed electronic transitions (CAM-B3LYP/cc-pVDZ). Adjust substituent Hammett constants to align data .

- Example Workflow :

| Parameter | Experimental Value | DFT Prediction | Adjusted Model |

|---|---|---|---|

| S=O Bond Length (Å) | 1.43 | 1.45 | 1.44 (B3LYP-D3) |

Q. How do steric and electronic effects of N,N-Dibutyl groups influence sulfonamide reactivity in cross-coupling or catalytic reactions?

- Methodological Answer :

- Steric Maps : Use molecular docking (AutoDock Vina) to assess steric hindrance in catalytic pockets.

- Hammett Analysis : Correlate substituent σpara values with reaction rates (e.g., Suzuki coupling). Butyl groups (σ = -0.13) enhance electron density but reduce accessibility .

Q. What high-throughput screening approaches are suitable for evaluating this compound derivatives as enzyme inhibitors or antibacterial agents?

- Methodological Answer :

- Enzyme Assays : Use lipoxygenase inhibition (IC50 via UV kinetics) and MIC testing against Gram± bacteria (e.g., S. aureus, E. coli).

- Combinatorial Libraries : Design asymmetric disulfoamides via dual N-nucleophiles (e.g., heterocyclic amines) to diversify bioactivity profiles .

Data Contradiction & Validation

Q. How should researchers address contradictions in reported biological activities of structurally similar sulfonamides?

- Methodological Answer :

- Meta-Analysis : Compare IC50 or MIC values across studies, adjusting for assay conditions (e.g., pH, cell lines).

- Dose-Response Curves : Validate outliers using orthogonal assays (e.g., fluorescence quenching vs. calorimetry).

- Structural Clustering : Group derivatives by substituent electronegativity and logP to identify trends .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound in hygroscopic or exothermic reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.